4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzofuran and oxazole derivatives, followed by their condensation under specific conditions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Benzofuran Derivatives: Possess similar aromatic ring systems and are used in similar applications.
Oxazole Derivatives: Feature similar nitrogen-containing rings and are explored for their biological and chemical properties.
Uniqueness
4-Phenyl-2-({3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of heterocyclic rings and the resulting structural properties.
Properties
Molecular Formula |
C28H22N2O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H22N2O3/c1-3-9-19(10-4-1)23-17-31-27(29-23)15-25-21-13-7-8-14-22(21)26(33-25)16-28-30-24(18-32-28)20-11-5-2-6-12-20/h1-16,23-24H,17-18H2 |
InChI Key |
LJTUTPIHFPKIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)O2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.